N-cyclopentyl-4-ethoxyaniline
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Overview
Description
N-cyclopentyl-4-ethoxyaniline is an organic compound with the molecular formula C13H19NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a cyclopentyl group, and the hydrogen atom on the para position of the benzene ring is replaced by an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopentyl-4-ethoxyaniline can be synthesized through several methods. One common approach involves the reaction of 4-ethoxyaniline with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-ethoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: It can be reduced to form cyclopentyl-4-ethoxybenzylamine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-ethoxynitrosobenzene, 4-ethoxynitrobenzene.
Reduction: Cyclopentyl-4-ethoxybenzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-cyclopentyl-4-ethoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-ethoxyaniline involves its interaction with specific molecular targets. The cyclopentyl group and ethoxy group influence its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-4-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group.
N-cyclopentyl-4-ethoxybenzylamine: Similar structure but with an additional benzylamine group.
Uniqueness
N-cyclopentyl-4-ethoxyaniline is unique due to the presence of both the cyclopentyl and ethoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-cyclopentyl-4-ethoxyaniline |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-9-7-12(8-10-13)14-11-5-3-4-6-11/h7-11,14H,2-6H2,1H3 |
InChI Key |
PZYISIBBOBJZGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CCCC2 |
Origin of Product |
United States |
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